molecular formula C22H23Cl2N3O2 B11108640 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11108640
M. Wt: 432.3 g/mol
InChI Key: YYNSZORPDVVHJI-UHFFFAOYSA-N
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Description

1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-CHLOROPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, chlorinated phenyl groups, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-CHLOROPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core followed by the introduction of the chlorinated phenyl groups and the triazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the scalability of the synthetic route, cost of raw materials, and environmental impact of the reaction by-products. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-CHLOROPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the triazole ring to a more saturated form.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-CHLOROPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-CHLOROPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-hydroxyphenyl)ethanone: A simpler analog with a similar chlorinated phenyl group but lacking the spirocyclic and triazole components.

    1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one: A closely related compound with a fluorinated phenyl group instead of a chlorinated one.

Uniqueness

1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-CHLOROPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is unique due to its combination of structural features, including the spirocyclic system, multiple chlorinated phenyl groups, and the triazole ring

Properties

Molecular Formula

C22H23Cl2N3O2

Molecular Weight

432.3 g/mol

IUPAC Name

1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C22H23Cl2N3O2/c1-14(28)27-10-8-22(9-11-27)25-19(15-2-4-16(23)5-3-15)13-20(26-22)18-12-17(24)6-7-21(18)29/h2-7,12,20,26,29H,8-11,13H2,1H3

InChI Key

YYNSZORPDVVHJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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